DL-Ppmp
Overview
Description
Mechanism of Action
Target of Action
DL-Ppmp, also known as DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, is primarily an inhibitor of glucosylceramide synthase . Glucosylceramide synthase is a key enzyme involved in glycosphingolipid biosynthesis . It also inhibits the activity of sphingosine synthetase in Plasmodium falciparum .
Mode of Action
This compound inhibits the activity of glucosylceramide synthase by 70, 41, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM . It also inhibits sphingosine synthetase by binding to a substrate that mimics sphingosine . This leads to a rapid decline in sensitive sphingomyelin synthase (SSS) activity .
Biochemical Pathways
The inhibition of glucosylceramide synthase and sphingosine synthase by this compound disrupts the biosynthesis of glycosphingolipids . This disruption affects cell membrane properties and intracellular signaling pathways .
Result of Action
The inhibition of glucosylceramide synthase and sphingosine synthase by this compound leads to altered glycosphingolipid levels, which can impact cell membrane properties and intracellular signaling pathways . It also selectively disrupts the interconnected tubular network of TVM in the cytoplasm of the host cell, blocking the proliferation of the parasite .
Biochemical Analysis
Biochemical Properties
DL-Ppmp plays a significant role in biochemical reactions, particularly in the metabolism of sphingolipids . It interacts with the enzyme glucosylceramide synthase, inhibiting its activity by 70%, 41%, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively . This interaction alters the production of glycosphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and intracellular trafficking .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the levels of glycosphingolipids, which in turn affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increase autophagy flux in primary mouse neurons .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of glucosylceramide synthase, this compound binds to the enzyme and prevents it from synthesizing glycosphingolipids . This action disrupts the normal metabolic pathways of the cell, leading to changes in cell signaling and gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosphingolipid biosynthesis. It interacts with the enzyme glucosylceramide synthase, inhibiting its activity and thereby disrupting the production of glycosphingolipids .
Preparation Methods
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenyl-2-palmitoylamino-3-morpholino-1-propanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve dissolving the compound in a suitable solvent, such as ethanol, and then adding hydrochloric acid to the solution. The resulting product is then purified through recrystallization or other purification techniques .
Chemical Reactions Analysis
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has a wide range of scientific research applications. It is commonly used as an inhibitor of glucosylceramide synthase, an enzyme involved in sphingolipid metabolism . This compound is valuable in studies investigating the role of sphingolipids in cellular processes, such as cell signaling, membrane dynamics, and disease states . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been used in research related to cancer, malaria, and other diseases .
Comparison with Similar Compounds
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol is similar to other compounds such as DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol and DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol . These compounds share similar structures and inhibitory effects on glucosylceramide synthase . DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol is unique in its specific inhibitory potency and selectivity for glucosylceramide synthase .
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAUBQYJOFWFY-ZHESDOBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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